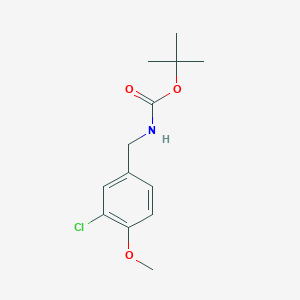
2,4-Difluoro-5-nitrophenylacetonitrile
Vue d'ensemble
Description
2,4-Difluoro-5-nitrophenylacetonitrile (2,4-DNFPA) is an organonitrogen compound with a wide range of applications in scientific research. It has been used in various fields such as drug synthesis, biochemistry, and physiology. 2,4-DNFPA is a useful tool for studying the mechanism of action and biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
2,4-Difluoro-5-nitrophenylacetonitrile has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various drugs, such as the antifungal agent fluconazole. It has also been used in the synthesis of various biochemical compounds, such as phospholipids and fatty acids. In addition, 2,4-Difluoro-5-nitrophenylacetonitrile has been used in the study of enzyme kinetics and the regulation of gene expression.
Mécanisme D'action
2,4-Difluoro-5-nitrophenylacetonitrile has been found to act as a competitive inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme’s activity. In addition, 2,4-Difluoro-5-nitrophenylacetonitrile has been found to act as an allosteric modulator of certain receptors, such as the serotonin 5-HT2A receptor. It binds to the receptor and changes its conformation, thus modulating its activity.
Biochemical and Physiological Effects
2,4-Difluoro-5-nitrophenylacetonitrile has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and parasites, as well as to reduce inflammation and pain. In addition, 2,4-Difluoro-5-nitrophenylacetonitrile has been found to have anti-cancer and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Difluoro-5-nitrophenylacetonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. In addition, it is relatively inexpensive and can be stored at room temperature. However, 2,4-Difluoro-5-nitrophenylacetonitrile has several limitations for use in lab experiments. It has a relatively low solubility in water, and it has a relatively short shelf life.
Orientations Futures
There are several potential future directions for the use of 2,4-Difluoro-5-nitrophenylacetonitrile. One potential direction is to further explore its potential as an anti-cancer and anti-tumor agent. Another potential direction is to explore its potential as a tool for studying the mechanism of action and biochemical and physiological effects of various compounds. Finally, further research could be conducted to explore its potential as a tool for drug synthesis and development.
Propriétés
IUPAC Name |
2-(2,4-difluoro-5-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-6-4-7(10)8(12(13)14)3-5(6)1-2-11/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNNXNWDAXRDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-nitrophenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1410647.png)












